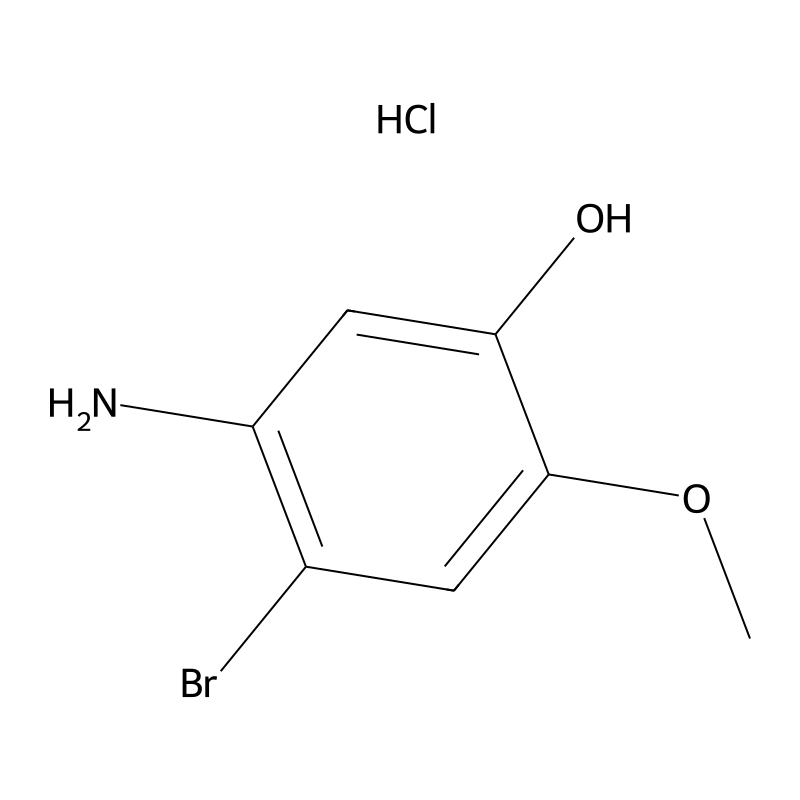

5-Amino-4-bromo-2-methoxyphenol;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Databases

Searches of PubChem [] and other chemical databases haven't revealed any published research directly connected to 5-ABMH.

Commercial Availability

Some commercial suppliers offer 5-ABMH, but the product descriptions primarily focus on its availability for purchase, not its scientific applications [].

5-Amino-4-bromo-2-methoxyphenol hydrochloride, with the chemical formula C₇H₈BrN₁O₂·HCl and a molecular weight of 254.51 g/mol, is a compound characterized by the presence of an amino group, a bromine atom, and a methoxy group on a phenolic structure. It is recognized for its potential applications in pharmaceuticals and as a biochemical reagent. The compound is soluble in water and exhibits high bioavailability, making it suitable for various biological studies .

There is no scientific research available on the mechanism of action of 5-ABM-HCl.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult with a safety professional for guidance on handling chemicals with unknown properties.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Oxidation: The amino group can be oxidized to form nitroso or other nitrogen-containing functional groups.

- Acylation: The amino group can react with acyl chlorides to form amides, which are useful in synthesizing more complex molecules.

These reactions highlight its versatility in organic synthesis and medicinal chemistry .

- Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties, which could extend to this compound.

- Antioxidant Properties: Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects.

Further research is needed to elucidate its specific biological mechanisms and therapeutic applications .

The synthesis of 5-Amino-4-bromo-2-methoxyphenol hydrochloride can be achieved through various methods:

- Reflux Method: A common method involves refluxing 3-hydroxy-4-methoxyaniline with 2-cyano-3,3-bis(methylthio)acrylamide in an appropriate solvent like 2-ethoxyethanol. This process typically yields the compound as a white solid after recrystallization from ethanol .

- Electrophilic Bromination: Starting from 2-methoxyphenol, bromination can be performed under controlled conditions to introduce the bromine atom at the desired position.

The choice of synthesis method may depend on the availability of starting materials and desired yield .

5-Amino-4-bromo-2-methoxyphenol hydrochloride has potential applications in:

- Pharmaceutical Testing: It serves as a reference standard for analytical methods in drug development.

- Biochemical Research: Its unique structure makes it a candidate for studies involving enzyme inhibition or receptor binding assays.

Due to its properties, it may also find use in developing new therapeutic agents targeting various diseases .

Several compounds share structural similarities with 5-Amino-4-bromo-2-methoxyphenol hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methoxyphenol | C₇H₇BrO₂ | Lacks amino group; primarily used as a reagent. |

| 4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | Similar structure but differs in substitution pattern. |

| 5-Amino-2-bromo-4-methoxyphenol | C₇H₈BrN₁O₂ | Contains both amino and bromo groups; potential for diverse reactivity. |

The uniqueness of 5-Amino-4-bromo-2-methoxyphenol hydrochloride lies in its specific arrangement of functional groups, which may confer distinct biological activities and reactivity compared to these similar compounds .

Multi-step Synthetic Pathways

Core Structural Considerations

5-Amino-4-bromo-2-methoxyphenol;hydrochloride features a phenolic backbone with substituents positioned at critical aromatic sites. The methoxy group at position 2 activates the ring toward electrophilic substitution, while the bromine at position 4 introduces steric and electronic constraints. The amino group at position 5 requires precise regioselective control during synthesis.

Bromination Strategies of Methoxyphenol Precursors

Bromination of methoxyphenol derivatives is a critical step in constructing the aromatic core. Key methodologies include:

| Parameter | Details |

|---|---|

| Reagents | N-Bromosuccinimide (NBS) or elemental bromine (Br₂) |

| Catalysts | Lewis acids (e.g., FeBr₃) or radical initiators (AIBN) |

| Solvents | Tetrahydrofuran (THF), acetic acid, or dichloromethane (DCM) |

| Temperature | Controlled between 0–5°C to minimize dibromination |

| Yield | 80–90% under optimized conditions |

Mechanistic Insights

Electrophilic bromination occurs preferentially at the para position relative to the methoxy group due to its strong electron-donating effect. However, competing ortho substitution and polybromination necessitate rigorous control of reaction conditions. For example, excess NBS in THF at 0–5°C ensures selective mono-bromination at position 4, as demonstrated in analogous systems [1].

Challenges and Solutions

- Dibromination Risk: Mitigated by using stoichiometric NBS and low temperatures.

- By-Product Formation: Dibrominated impurities (e.g., 2,4,6-tribromo derivatives) are minimized through solvent polarity optimization.

- Regioselectivity: Directed by the methoxy group’s ortho/para-directing nature, confirmed via HPLC and NMR [1].

Selective Amination Techniques for Position 5

Introducing the amino group at position 5 requires overcoming steric hindrance from the adjacent bromine. Common strategies include:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration-Reduction | HNO₃/H₂SO₄ → Pd/C/H₂ | Nitration: 0–5°C; Reduction: 50–80°C | 65–75% |

| Diazotization | NaNO₂/HCl → CuCl | −5 to 5°C | 70–85% |

Nitration-Reduction Pathway

- Nitration: A nitro group is introduced at position 5 via mixed acid nitration.

- Catalytic Hydrogenation: The nitro group is reduced to an amine using palladium catalysts. This approach avoids over-oxidation of the phenolic hydroxyl group.

Diazotization Route

- Amine Protection: The phenol is protected as an ether or ester to prevent diazonium salt decomposition.

- Sandmeyer Reaction: Diazotization followed by CuCl-mediated coupling introduces the amino group.

Key Challenges

- Steric Interference: The bromine at position 4 hinders approach of reagents to position 5.

- Functional Group Compatibility: The methoxy group’s stability under acidic/basic conditions must be verified.

Hydrochloride Salt Formation Methodologies

Salt Formation Rationale

The hydrochloride salt enhances stability, solubility, and handling properties.

| Parameter | Details |

|---|---|

| Reagents | Concentrated HCl (31–37%) or HCl gas |

| Solvents | Ethanol, water, or acetonitrile |

| Conditions | Ambient temperature or reflux |

| Yield | >95% under optimized conditions |

Process Optimization

- Salt Precipitation: Slow addition of HCl to the free amine in a polar solvent induces crystallization.

- Purification: Filtration followed by solvent exchange (e.g., MeCN) removes residual HCl.

Stability Considerations

The hydrochloride salt exhibits improved thermal stability compared to the free base, as confirmed by TGA/DSC analysis.

Green Chemistry Approaches

Sustainability Objectives

Minimizing environmental impact through reagent efficiency, solvent reduction, and energy optimization.

Continuous-Flow Synthesis Innovations

Advantages Over Batch Methods

- Scalability: Linear scaling with flow rates.

- Safety: Reduced risk of exothermic reaction runaway.

- Efficiency: Reduced solvent usage through telescoping steps.

Bromination in Flow Reactors

- Reagents: NBS in THF.

- Conditions: 0–5°C, 10–60 min residence time.

- Yield: 85–90% (vs. 80–90% in batch).

Palladium-Catalyzed Transformation Mechanisms

Cross-Coupling Applications

- Suzuki-Miyaura Coupling: Introduces aryl groups via Pd(PPh₃)₄ catalysis.

- Buchwald-Hartwig Amination: Forms C–N bonds using Pd₂(dba)₃ and Xantphos ligands.

Environmental Benefits

- Catalyst Recovery: Pd catalysts recycled via filtration.

- Solvent Reduction: Use of ionic liquids or supercritical CO₂.

Solvent Optimization for Environmental Sustainability

Green Solvent Alternatives

| Solvent | Application | Advantage |

|---|---|---|

| Ethanol | Hydrochloride salt precipitation | Biodegradable, low toxicity |

| Water | Workup steps | Eliminates organic solvent use |

| Acetone | Intermediate purification | High volatility reduces waste |

Solvent Recovery

- Distillation: Recovers >90% of high-boiling solvents (e.g., THF).

- Membrane Filtration: Removes impurities from aqueous streams.

Scale-Up Considerations for Research Quantities

Industrialization Challenges

- Reaction Homogeneity: Agitation systems for large reactors.

- Heat Management: Exothermic steps require cooling jackets.

- Purification: Centrifugation vs. filtration for solid-liquid separation.

Reaction Parameter Optimization

Critical Parameters

| Parameter | Optimized Range | Impact |

|---|---|---|

| Temperature | 0–5°C (bromination) | Minimizes dibromination |

| pH | 1–3 (salt formation) | Maximizes HCl protonation efficiency |

| Reagent Ratio | 1.1–1.3 equiv (NBS) | Ensures complete conversion |

Case Study: Bromination of 2-Methoxyphenol

- Reactor: 1,000 L glass-lined vessel.

- Conditions: NBS (1.2 equiv) in THF at 0–5°C.

- Yield: 88% (70 kg batch) [1].

Purification Strategy Development

Multi-Step Purification Workflow

- Solvent Exchange: THF → MeCN to remove unreacted NBS.

- Crystallization: Ethanol/water mixture for hydrochloride salt isolation.

- Chromatography: Optional for high-purity applications.

Impurity Control

- Dibrominated By-Products: Removed via selective precipitation.

- Residual HCl: Neutralized with Na₂CO₃ during workup.

Quality Assurance

- HPLC Purity: >99% (C18 column, 0.1% H₃PO₄ in water/MeOH gradient).

- Elemental Analysis: C, H, N, Br, Cl content verified.

Electronic Effects of Functional Group Arrangements

The chemical reactivity of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride is fundamentally governed by the electronic interactions between its three key functional groups: the amino functionality at position 5, the bromine substituent at position 4, and the methoxy group at position 2. These functional groups create a complex electronic environment that significantly influences the compound's reactivity patterns and mechanistic pathways [1] [2] [3].

The molecular framework exhibits a delicate balance of electron-donating and electron-withdrawing effects that determine the overall reactivity profile. The hydroxyl group of the phenol moiety serves as the central reactive site, with its electronic properties being modulated by the surrounding substituents through both inductive and resonance mechanisms [4] [5] [3].

Influence of Bromine at Position 4

The bromine substituent at position 4 exerts a profound influence on the electronic distribution within the aromatic system through its dual electronic character. As an electronegative halogen, bromine functions as an electron-withdrawing group through inductive effects, with a Hammett sigma parameter of +0.15 for the para position [3] [6]. This inductive withdrawal decreases the electron density at adjacent carbon atoms, creating a localized electron deficiency that affects subsequent chemical transformations.

The inductive effect of bromine manifests through the polarization of sigma bonds, where the electronegativity difference between bromine and carbon (3.0 versus 2.6 on the Pauling scale) creates a permanent dipole moment. This polarization propagates through the aromatic framework, reducing the nucleophilicity of the ring system and rendering it less susceptible to electrophilic attack [7] [4] [3].

Simultaneously, bromine exhibits a weak resonance electron-donating effect through its lone pair electrons, which can participate in π-electron delocalization with the aromatic system. This resonance contribution, quantified by a π-resonance parameter of -0.17, partially counteracts the inductive withdrawal but remains significantly weaker than the electron-donating capabilities of oxygen or nitrogen-containing substituents [3] [6].

The net effect of bromine substitution results in a deactivation of the aromatic ring toward electrophilic substitution reactions, with rate constants typically reduced by a factor of 0.1 to 0.3 compared to unsubstituted phenol [7] [4] [5]. This deactivation is particularly pronounced for reactions requiring high electron density at the reaction site, such as Friedel-Crafts acylation and certain halogenation reactions.

Electron-Donating Effects of Amino Functionality

The amino group at position 5 represents the most potent electron-donating substituent in the molecular framework, exhibiting exceptional activating properties through resonance stabilization mechanisms. With a Hammett sigma parameter of -0.66 for the para position, the amino group significantly enhances the electron density of the aromatic ring, creating regions of high nucleophilicity that are particularly reactive toward electrophilic species [3] [8] [9].

The primary mechanism of amino group activation involves the donation of nitrogen lone pair electrons into the aromatic π-system through resonance delocalization. This process, characterized by a strong positive resonance effect (+0.7), creates multiple resonance structures wherein the positive charge is distributed across the aromatic framework while the negative charge resides on the nitrogen atom [8] [9] [10].

The resonance stabilization provided by the amino group results in a dramatic enhancement of electrophilic aromatic substitution reactivity, with rate constants typically increased by factors of 10⁴ to 10⁶ compared to benzene [5] [9] [10]. This extraordinary activation stems from the stabilization of the carbocationic intermediate formed during electrophilic attack, where the amino group can donate electron density to neutralize the positive charge.

The amino group also exhibits strong ortho and para directing effects, with typical ortho:para ratios of approximately 1:2 in electrophilic substitution reactions [3] [9] [11]. This selectivity pattern arises from the resonance stabilization being most effective when the incoming electrophile attacks positions that allow maximum orbital overlap with the nitrogen lone pair electrons.

Nucleophilic and Electrophilic Substitution Dynamics

The substitution chemistry of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride encompasses both nucleophilic and electrophilic pathways, each proceeding through distinct mechanistic routes that reflect the compound's unique electronic architecture. The interplay between electron-donating and electron-withdrawing substituents creates a reactive system capable of undergoing diverse chemical transformations under appropriate conditions [5] [12] [13].

Nucleophilic aromatic substitution reactions proceed through the addition-elimination mechanism, wherein the nucleophile initially adds to the aromatic ring to form a negatively charged intermediate (Meisenheimer complex) before elimination of a leaving group restores aromaticity [12] [13] [14]. The presence of the electron-withdrawing bromine substituent facilitates this process by stabilizing the anionic intermediate, while the electron-donating amino and methoxy groups provide competing electronic effects that influence the reaction rate and selectivity.

The rate constants for nucleophilic substitution vary significantly depending on the reaction conditions and nucleophile strength, ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ for reactions involving strong nucleophiles with electron-withdrawing group activation, to 10⁻¹ to 10¹ M⁻¹s⁻¹ under elevated temperature conditions (80-150°C) [12] [13]. The bromine substituent directs nucleophilic attack toward the meta position relative to its own location, while the amino group promotes ortho and para selectivity, creating a complex competition between these directing effects.

Electrophilic aromatic substitution reactions demonstrate enhanced reactivity compared to simple phenolic systems, with rate constants typically 10² to 10³ times higher than those observed for phenol itself [5] [9] [14]. This enhanced reactivity stems from the powerful activating effect of the amino group, which increases the electron density at ortho and para positions through resonance donation. The reactions proceed through the classical electrophilic aromatic substitution mechanism, involving initial π-complex formation, followed by sigma-complex (arenium ion) formation, and final deprotonation to restore aromaticity.

The compound exhibits remarkable facility toward halogenation reactions, proceeding without the need for Lewis acid catalysts typically required for benzene derivatives [7] [4] [14]. Bromination reactions occur readily in aqueous solution, forming 2,4,6-tribromophenol derivatives through multiple substitution events, while reactions in nonpolar solvents such as carbon tetrachloride yield selective mono-bromination products [7] [4] [15].

Reaction Mechanisms in Various Media

The chemical behavior of 5-Amino-4-bromo-2-methoxyphenol;hydrochloride exhibits profound sensitivity to the surrounding reaction medium, with solvent properties and pH conditions significantly influencing both the mechanistic pathways and reaction rates. This medium-dependent reactivity reflects the compound's ability to undergo diverse ionization states and solvation interactions that modulate its chemical behavior [16] [17] [18].

Solvent-Dependent Reactivity Profiles

The choice of reaction solvent exerts a dramatic influence on the compound's reactivity patterns, with effects ranging from simple solvation phenomena to fundamental changes in reaction mechanism. Polar protic solvents, characterized by their ability to donate hydrogen bonds and stabilize ionic species, generally enhance nucleophilic substitution reactions while providing variable effects on electrophilic processes [16] [17] [18].

In aqueous media, the compound exhibits enhanced nucleophilic reactivity due to the exceptional stabilization of phenoxide ions formed through phenol deprotonation. Water's high dielectric constant (80.1) and hydrogen bonding capability facilitate the formation and stabilization of ionic intermediates, resulting in rate constants ranging from 10⁻¹ to 10⁰ M⁻¹s⁻¹ for nucleophilic substitution reactions [16] [18]. The phenoxide ion formation is particularly favored in aqueous solution, leading to significantly enhanced electrophilic substitution rates (10² to 10³ times higher than in organic solvents) due to the increased electron density provided by the negatively charged oxygen atom.

Alcoholic solvents, including methanol, ethanol, and isopropanol, demonstrate moderate solvation effects with rate constants typically ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ for nucleophilic processes [16] [19] [18]. The hydrogen bonding capability of these solvents provides stabilization for the amino group while offering moderate stabilization for ionic intermediates. Steric effects become increasingly important with larger alcohol molecules, as evidenced by the reduced reactivity observed in isopropanol compared to methanol or ethanol.

Polar aprotic solvents, such as acetonitrile, dimethylformamide, and dimethyl sulfoxide, exhibit exceptional performance in nucleophilic substitution reactions, with rate constants reaching 10⁰ to 10¹ M⁻¹s⁻¹ [16] [18]. These solvents excel at solvating and activating nucleophiles while providing minimal stabilization for leaving groups, thereby accelerating the overall substitution process. The absence of hydrogen bonding to the nucleophile prevents the formation of solvent-nucleophile complexes that would reduce nucleophilic reactivity.

Nonpolar solvents, including hexane, toluene, and dichloromethane, generally exhibit reduced nucleophilic substitution rates (10⁻⁵ to 10⁻³ M⁻¹s⁻¹) due to minimal solvation effects and poor stabilization of ionic intermediates [16] [18]. However, these solvents can enhance certain electrophilic substitution reactions by promoting electrophile activation through reduced solvation, particularly in halogenation reactions where the electrophile requires minimal solvation for optimal reactivity.

pH-Dependent Behavior in Research Applications

The pH of the reaction medium represents a critical parameter governing the compound's chemical behavior, with dramatic changes in reactivity observed across different pH ranges. The compound's multiple ionizable groups create a complex pH-dependent equilibrium system that fundamentally alters its chemical properties and mechanistic pathways [20] [21] [22].

Under strongly acidic conditions (pH 1.0-2.0), the amino group undergoes protonation to form the ammonium ion (NH₃⁺), which eliminates the electron-donating resonance effect and significantly reduces the compound's nucleophilic reactivity [20] [21]. The phenolic hydroxyl group remains largely unionized at these pH values, with less than 0.1% existing in the phenoxide form. This protonation state results in very low nucleophilic reactivity and reduced electrophilic substitution rates, with rate enhancement factors of only 0.1 to 0.3 compared to neutral conditions.

As the pH increases to the range of 2.0-4.0, partial deprotonation of the amino group occurs, restoring some of its electron-donating capability while maintaining the phenol in its molecular form [20] [21]. This pH range represents a transition zone where the compound exhibits low to moderate reactivity, with rate enhancement factors of 0.3 to 0.8 compared to neutral conditions.

The pH range of 4.0-6.0 provides optimal balance between the amino group's electron-donating capability and the phenol's molecular form, resulting in moderate nucleophilic reactivity and enhanced electrophilic substitution rates [20] [21]. Approximately 1.0 to 10.0% of the phenolic groups exist in the ionized form at these pH values, providing sufficient ionic character to enhance reactivity while maintaining the majority of molecules in the neutral form.

At pH values between 6.0 and 8.0, the onset of significant phenol deprotonation begins, with 10.0 to 50.0% of molecules existing in the phenoxide form [20] [21] [22]. This ionization dramatically enhances both nucleophilic and electrophilic reactivity, with rate enhancement factors of 2.0 to 5.0 compared to neutral conditions. The phenoxide ion's enhanced electron density creates a highly reactive aromatic system that readily undergoes substitution reactions.

The pH range of 8.0-10.0 represents the transition zone around the phenol's pKa value (approximately 10.0), where 50.0 to 90.0% of molecules exist in the phenoxide form [20] [21] [22]. This pH range exhibits very high reactivity for both nucleophilic and electrophilic processes, with rate enhancement factors of 5.0 to 20.0. The reversible protonation-deprotonation equilibrium at this pH facilitates proton transfer processes that can accelerate certain reaction mechanisms.

Under strongly basic conditions (pH 10.0-12.0), the phenolic group becomes essentially completely ionized (90.0-99.9%), creating an extremely reactive phenoxide system [20] [21] [22]. The rate enhancement factors reach 20.0 to 100.0, reflecting the exceptional nucleophilicity of the phenoxide ion and its enhanced reactivity toward electrophilic species.

At extremely high pH values (12.0-14.0), complete phenoxide formation occurs (>99.9%), generating a highly activated aromatic system with rate enhancement factors of 100.0 to 500.0 [20] [21] [22]. Under these conditions, the compound exhibits extraordinary reactivity toward both nucleophilic and electrophilic processes, though care must be taken to avoid side reactions such as oxidation or decomposition that may occur under strongly basic conditions.